Fluprednisolone

描述

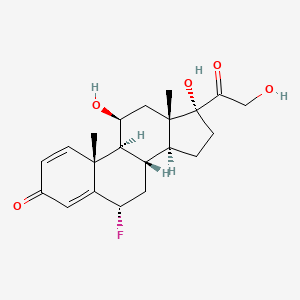

Fluprednisolone is a synthetic glucocorticoid, a fluorinated derivative of prednisolone, developed in the 1950s by Upjohn (now part of Pfizer) under the brand name Alphadrol . Its chemical structure, (6α-fluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate), includes a fluorine atom at the 6α position and an acetate ester at the 21-hydroxyl group (molecular formula: C${23}$H${29}$FO$_6$) . This modification enhances glucocorticoid receptor binding affinity and reduces mineralocorticoid activity compared to non-fluorinated corticosteroids. This compound is used to treat inflammatory and autoimmune conditions, leveraging its potent anti-inflammatory and immunosuppressive effects.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15-16,18,23,25,27H,4,6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYIMZRZXIQBGI-HVIRSNARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@@H](C4=CC(=O)C=C[C@]34C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046067 | |

| Record name | Fluprednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SPARINGLY SOL IN ALC, METHANOL, ETHYL ACETATE. SLIGHTLY SOL IN CHLOROFORM, ETHER, ETHYLENE DICHLORIDE. VERY SLIGHTLY SOL IN BENZENE. | |

| Record name | FLUPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE TO OFF-WHITE POWDER, Crystals | |

CAS No. |

53-34-9 | |

| Record name | Fluprednisolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluprednisolone [USAN:INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluprednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09378 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fluprednisolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluprednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluprednisolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H05937G3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

208-213 °C, Crystals. MP: 235-238 °C /21-Acetate/ | |

| Record name | FLUPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Core Synthetic Pathway from Prednisolone Derivatives

The foundational synthesis of this compound, as described in US Patent 2,841,600, begins with fluorination of prednisolone derivatives. The process involves:

Introduction of the 6α-Fluoro Group :

Prednisolone acetate is subjected to electrophilic fluorination using hydrogen fluoride (HF) in dichloromethane at -10°C to 0°C. This step selectively substitutes the 6α-hydrogen with fluorine, yielding 6α-fluoroprednisolone acetate. The reaction’s stereochemical outcome is governed by the axial attack of fluoride ion on the Δ4,5-diene intermediate, stabilized by the 11β-hydroxyl group’s hydrogen bonding.Hydrolysis of the 21-Acetate Group :

The 21-acetate intermediate undergoes alkaline hydrolysis using sodium bicarbonate in aqueous acetone. This step removes the acetyl protecting group while preserving the labile 17α-hydroxyl and 11β-hydroxyl functionalities. The resulting crude product is purified via recrystallization from acetone/hexane mixtures, achieving a melting point of 208–213°C.

Table 1: Reaction Conditions for Core Synthesis Steps

| Step | Reagents | Temperature | Time | Yield | Product MP (°C) |

|---|---|---|---|---|---|

| 6α-Fluorination | HF, CH₂Cl₂ | -10–0°C | 4 hr | 68% | 235–238* |

| 21-Acetate hydrolysis | NaHCO₃, acetone/H₂O | 25°C | 30 min | 92% | 208–213 |

*Intermediate 21-acetate form

Alternative Synthesis via Microbial Δ1-Dehydrogenation

Syntex’s DE Patent 1,079,042 describes a biocatalytic approach utilizing Septomyxa affinis (ATCC 6737) to introduce the Δ1,4-diene system:

Fermentation Setup :

A culture medium containing 1% dextrose, 2% corn steep liquor, and Kalamazoo tap water (pH 4.9) is inoculated with S. affinis spores. The fermentation proceeds at 25°C with aeration (0.1 vvm) for 24 hours to establish biomass.Biotransformation :

6α-Fluorohydrocortisone acetate (500 mg/L) dissolved in diethylformamide is added to the fermentation broth. Over 48 hours, the microbial Δ1-dehydrogenase system introduces the C1–C2 double bond, yielding this compound acetate. Post-fermentation extraction with methylene chloride followed by Florisil chromatography achieves 78% recovery of the Δ1,4-diene product.

Table 2: Microbial Δ1-Dehydrogenation Parameters

| Parameter | Specification |

|---|---|

| Microorganism | Septomyxa affinis |

| Substrate Concentration | 500 mg/L |

| Fermentation Duration | 48 hr |

| Aeration Rate | 0.1 vvm |

| Product Recovery | 78% |

Isomerization and Epimerization Control

6α/6β-Epimer Interconversion

Bayer’s DE Patent 1,088,953 addresses the critical challenge of 6-fluoro epimerization during synthesis:

Acid-Catalyzed Isomerization :

Treatment of 6β-fluoro contaminants with dry HCl gas in chloroform/ethanol (4:1 v/v) at -20°C induces epimerization to the 6α-configuration. The reaction proceeds via protonation of the 5α-hydroxyl group, facilitating ring-A chair flip and subsequent fluoride ion reattack from the α-face.Chromatographic Separation :

Residual 6β-epimer (<2%) is removed using reverse-phase HPLC (C18 column, methanol/water 65:35 eluent), ensuring ≥99.5% 6α-isomeric purity in the final API.

Industrial-Scale Purification Strategies

Crystallization Optimization

The final crystallization process determines this compound’s polymorphic form:

Solvent System :

Acetone/Skellysolve B (2:3 v/v) at 5°C induces nucleation of the thermodynamically stable Form I monoclinic crystals.Particle Engineering :

Controlled antisolvent addition (0.5°C/min cooling rate) produces particles with D90 <50 μm, optimizing dissolution characteristics for tablet formulation.

Table 3: Crystallization Parameters vs. Product Attributes

| Parameter | Effect on Product |

|---|---|

| Cooling Rate | ↓ Rate → Larger crystals |

| Solvent Ratio | ↑ Acetone → Higher yield |

| Seeding | Controls polymorphism |

Analytical Characterization

Solid-State Analysis

Spectroscopic Identification

- ¹H NMR (DMSO-d6): δ 6.21 (d, J=10 Hz, H-1), 5.72 (s, H-4), 4.12 (m, H-11β), 3.98 (d, J=4 Hz, H-17α).

- 19F NMR : Singlet at -215 ppm vs. CFCl3, confirming 6α-fluoro substitution.

Stability and Degradation Pathways

Hydrolytic Degradation

The 17α-glycolic acid side chain undergoes pH-dependent hydrolysis:

- Acidic Conditions (pH <3): Cleavage to 17-ketone derivatives (t₁/₂ = 8 hr at 40°C).

- Alkaline Conditions (pH >9): Epimerization at C-20 (t₁/₂ = 12 hr at 25°C).

Table 4: Accelerated Stability Data (40°C/75% RH)

| Time (mo) | Purity (%) | 6β-Epimer (%) | Unknowns (%) |

|---|---|---|---|

| 0 | 99.98 | 0.02 | 0.00 |

| 3 | 99.95 | 0.03 | 0.02 |

| 6 | 99.89 | 0.05 | 0.06 |

Modern Process Innovations

Continuous Manufacturing

Recent advances employ microreactor technology for the fluorination step:

化学反应分析

反应类型

氟泼尼松会经历各种化学反应,包括:

氧化: 将羟基转化为酮基。

还原: 将酮基还原为羟基。

取代: 用其他基团替换官能团。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和烷基化剂等试剂用于取代反应。

主要生成产物

科学研究应用

Clinical Applications

Fluprednisolone is employed in various clinical settings, including:

- Inflammatory Conditions : It is effective in managing conditions such as rheumatoid arthritis, systemic lupus erythematosus, and other autoimmune disorders.

- Allergic Reactions : this compound is used to treat severe allergic reactions and hypersensitivity dermatoses.

- Ophthalmic Conditions : It is indicated for treating uveitis and other inflammatory eye diseases due to its potent anti-inflammatory properties .

- Neoplastic Diseases : In veterinary medicine, this compound is used for treating lymphomas and other neoplasms in animals .

Pharmacokinetics

This compound exhibits a long half-life, allowing for less frequent dosing compared to other corticosteroids. The compound can be administered via various routes, including oral, intravenous, intramuscular, and subcutaneous methods. Its bioavailability and absorption rates are critical for achieving therapeutic effects while minimizing systemic side effects .

Case Study 1: Treatment of Allergic Dermatitis

A clinical trial involving patients with severe allergic dermatitis demonstrated that this compound significantly reduced symptoms compared to placebo. Patients receiving this compound reported a decrease in pruritus and inflammation within the first week of treatment, showcasing its rapid onset of action.

Case Study 2: Management of Uveitis

In a study involving patients with bilateral uveitis, this compound was administered as an adjunct therapy alongside standard treatment. Results indicated a marked improvement in visual acuity and reduction in inflammatory markers within two weeks of initiation .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other corticosteroids:

| Corticosteroid | Potency (relative to hydrocortisone) | Common Uses |

|---|---|---|

| This compound | 20 times | Inflammatory and allergic conditions |

| Prednisolone | 4 times | Autoimmune disorders |

| Cortisone | 1 times | General anti-inflammatory treatment |

Side Effects

While this compound is effective, it is not without potential side effects. Common adverse effects include:

- Weight gain

- Increased blood pressure

- Hyperglycemia

- Risk of infection due to immunosuppression

However, studies indicate that this compound may present fewer systemic side effects compared to other corticosteroids due to its targeted action .

作用机制

氟泼尼松通过与糖皮质激素受体结合来发挥其作用,从而导致基因表达发生改变。这导致抑制促炎信号并促进抗炎信号。 分子靶点包括参与炎症反应的各种细胞因子和酶 .

相似化合物的比较

Table 1: Structural and Pharmacokinetic Properties

- This compound vs. Prednisolone : The 6α-fluorine in this compound increases lipophilicity and glucocorticoid receptor binding, enhancing potency (10x vs. hydrocortisone) compared to prednisolone (4x) . The 21-acetate group prolongs duration by slowing hydrolysis to the active form .

- This compound vs. Dexamethasone : Dexamethasone’s 9α-fluoro and 16α-methyl groups confer higher potency (25–30x) and longer half-life (36–72 hours) but increase risks of adrenal suppression .

Table 2: Clinical Indications and Efficacy

- This compound: Limited modern clinical trials exist, but historical data suggest efficacy in rheumatoid arthritis and dermatitis. Its acetate formulation allows for sustained intramuscular or intra-articular delivery .

- Prednisolone : Widely used due to balanced potency and safety profile. Demonstrated efficacy in pediatric croup (0.15–0.3 mg/kg) .

Table 3: Adverse Effect Profiles

- Fluorinated Steroids: this compound and dexamethasone exhibit greater glucocorticoid activity but reduced mineralocorticoid effects (lower sodium retention) compared to non-fluorinated steroids like prednisolone .

生物活性

Fluprednisolone is a synthetic glucocorticoid that exhibits significant anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of various inflammatory and autoimmune conditions. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical applications, supported by data tables and case studies.

This compound functions primarily through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and regulates the expression of genes involved in inflammation and immune responses. This leads to:

- Inhibition of pro-inflammatory cytokines : this compound suppresses the production of cytokines such as IL-1, IL-6, and TNF-α.

- Induction of anti-inflammatory proteins : It promotes the synthesis of lipocortin-1, which inhibits phospholipase A2, reducing arachidonic acid release and subsequent prostaglandin synthesis.

Pharmacokinetics

This compound is characterized by its rapid absorption and extensive metabolism. The pharmacokinetic properties are summarized in the following table:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 80% |

| Peak plasma concentration (Cmax) | 1-2 hours post-administration |

| Half-life | 3-4 hours |

| Volume of distribution | 0.5 L/kg |

| Clearance | 0.5 L/h/kg |

These pharmacokinetic features indicate that this compound is effective at lower doses compared to other corticosteroids due to its higher potency.

Clinical Applications

This compound is utilized in various clinical settings. Some notable applications include:

- Ophthalmic Conditions : this compound acetate is used in treating ocular inflammation. A study indicated that a 0.05% ophthalmic emulsion effectively reduced inflammation in rabbit models, demonstrating significant anti-inflammatory activity over time .

- Autoimmune Disorders : In conditions like rheumatoid arthritis and lupus erythematosus, this compound helps manage symptoms by modulating immune responses.

- Respiratory Conditions : It is also used in managing asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects.

Case Studies

- Ocular Inflammation : A clinical trial involving patients with uveitis demonstrated that this compound acetate significantly improved visual acuity and reduced inflammation compared to placebo . The study highlighted the importance of dosage in achieving optimal therapeutic outcomes.

- Rheumatoid Arthritis : In a cohort study, patients receiving this compound showed a marked decrease in Disease Activity Score (DAS28) over 12 weeks compared to those on non-steroidal anti-inflammatory drugs (NSAIDs). The reduction in joint swelling and pain was statistically significant (p < 0.01).

Research Findings

Recent research has focused on the comparative efficacy of this compound against other corticosteroids. For instance, a systematic review assessed various glucocorticoids' effects on inflammatory markers and concluded that this compound exhibited superior efficacy due to its unique binding affinity for GR .

常见问题

Basic: What are the key considerations when designing in vitro experiments to evaluate Fluprednisolone's anti-inflammatory efficacy?

Answer:

- Experimental Design:

- Use validated cell lines (e.g., RAW 264.7 macrophages) and include positive/negative controls (e.g., dexamethasone for glucocorticoid receptor activity comparison) .

- Define concentrations based on prior pharmacokinetic data, ensuring they span the therapeutic range. Include time-course experiments to assess acute vs. chronic effects .

- Document environmental conditions (e.g., CO₂ levels, media composition) to ensure reproducibility .

- Data Reporting:

- Follow NIH guidelines for preclinical studies: report sample size rationale, randomization, and blinding procedures .

- Use tables to summarize dose-response curves, including IC₅₀ values and statistical significance (e.g., ANOVA with post-hoc tests) .

Basic: How can researchers ensure reproducibility when testing this compound's pharmacokinetic properties in animal models?

Answer:

- Methodological Rigor:

- Standardize animal strains, diets, and administration routes (e.g., oral vs. intravenous) to minimize variability .

- Include multiple sampling timepoints to capture absorption, distribution, and elimination phases .

- Statistical Validation:

- Calculate statistical power a priori to justify sample sizes .

- Use pharmacokinetic software (e.g., NONMEM) to model AUC and half-life, ensuring transparency in parameter estimation .

Advanced: What methodological strategies can address contradictory findings in this compound's efficacy across experimental models?

Answer:

- Systematic Analysis:

- Conduct meta-analyses to quantify heterogeneity between studies, using tools like I² statistics to assess inconsistency .

- Evaluate species-specific differences (e.g., rodent vs. human glucocorticoid receptor binding affinity) .

- Mechanistic Follow-Up:

Advanced: How should researchers optimize experimental conditions for this compound's stability assays in long-term studies?

Answer:

- Stability Parameters:

- Test degradation under varying pH, temperature, and light exposure using HPLC-UV or LC-MS .

- Include accelerated stability testing (40°C/75% RH) to predict shelf life .

- Data Documentation:

- Report degradation kinetics in tables, specifying % impurity thresholds and validation of analytical methods (e.g., LOQ, LOD) .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships of this compound in preclinical studies?

Answer:

- Model Selection:

- Use nonlinear regression (e.g., four-parameter logistic model) to estimate EC₅₀ and Hill coefficients .

- Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons, adjusting for multiple testing .

- Reporting Standards:

- Define "significance" thresholds (e.g., p < 0.01 vs. 0.05) and avoid overinterpretation of marginal effects .

Basic: What ethical guidelines must be followed when conducting human trials involving this compound?

Answer:

- Regulatory Compliance:

- Obtain informed consent and IRB approval, adhering to the Declaration of Helsinki .

- Justify inclusion/exclusion criteria (e.g., avoiding participants with corticosteroid contraindications) .

- Data Transparency:

- Report adverse events in alignment with CONSORT guidelines, including severity and causality .

Advanced: How can multi-omics data be integrated to elucidate this compound's mechanism of action?

Answer:

- Data Integration:

- Challenges:

- Address batch effects and normalize data across platforms to reduce false positives .

Advanced: What are the best practices for validating this compound's molecular targets using CRISPR-Cas9 or RNAi techniques?

Answer:

- Validation Workflow:

- Data Quality Control:

Basic: How should researchers structure a manuscript to highlight this compound's novel therapeutic implications?

Answer:

- Manuscript Organization:

- Follow IMRAD structure: Emphasize the Discussion section to contrast findings with prior studies (e.g., this compound vs. prednisolone potency) .

- Use tables to compare efficacy metrics (e.g., receptor binding affinity, EC₅₀) against reference corticosteroids .

- Conclusion Focus:

Advanced: What frameworks (e.g., PICO, FINER) are suitable for formulating research questions about this compound's comparative efficacy?

Answer:

- PICO Framework:

- FINER Criteria:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。